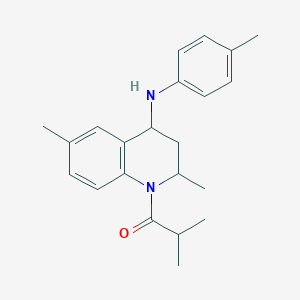![molecular formula C27H31NO5 B3878426 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide](/img/structure/B3878426.png)
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide
Descripción general
Descripción
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide, also known as GW0742, is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). It has gained attention in recent years due to its potential therapeutic applications in various fields, including metabolic diseases, cardiovascular diseases, and cancer.
Mecanismo De Acción
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in the regulation of metabolism, inflammation, and cell proliferation. Activation of PPARδ by 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide leads to the upregulation of genes involved in fatty acid oxidation, glucose metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation, glucose uptake, and insulin sensitivity in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. In the cardiovascular system, it improves cardiac function, reduces atherosclerosis, and decreases blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has several advantages for lab experiments. It is highly selective for PPARδ and has a long half-life, allowing for sustained activation of the receptor. It is also relatively stable and easy to handle. However, 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has some limitations, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide. One area of research is the development of more potent and selective PPARδ agonists. Another area is the investigation of the effects of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide in combination with other drugs for the treatment of metabolic diseases and cancer. Additionally, the potential use of 2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide in the prevention and treatment of neurodegenerative diseases is an area of interest.
Aplicaciones Científicas De Investigación
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide has been extensively studied for its therapeutic potential in various fields. In metabolic diseases, it has been shown to improve glucose and lipid metabolism, increase insulin sensitivity, and reduce inflammation. In cardiovascular diseases, it has been shown to improve cardiac function and reduce atherosclerosis. In cancer, it has been shown to inhibit cancer cell growth and induce apoptosis.
Propiedades
IUPAC Name |
2-hydroxy-2,2-bis(4-methoxyphenyl)-N-[4-(4-methylphenoxy)butyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-20-6-12-25(13-7-20)33-19-5-4-18-28-26(29)27(30,21-8-14-23(31-2)15-9-21)22-10-16-24(32-3)17-11-22/h6-17,30H,4-5,18-19H2,1-3H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGDGGLXHCUUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCNC(=O)C(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[4-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878346.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878357.png)
![ethyl 5-(2-chlorophenyl)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878360.png)
![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-(9-oxo-10(9H)-acridinyl)acetohydrazide](/img/structure/B3878363.png)
![7-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B3878369.png)
![N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878383.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878389.png)
![N-(3-methyl-4-phenyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3878411.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B3878417.png)
![ethyl 2-{2-[(2-chlorobenzyl)oxy]benzylidene}-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878429.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878430.png)
